N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide

Cheminformatics Scaffold diversity Medicinal chemistry

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide (CAS 2034322-18-2) is a distinctive benzimidazole–thiazole–benzamide hybrid featuring a flexible methylene spacer and a unique thiazol-2-yloxy extension, setting it apart from fused analogs. This scaffold drives potent CK1δ/ε inhibition (IC50 as low as 0.040 µM in related series) and heparanase modulation (IC50 0.23–0.29 µM), offering superior target selectivity. Its modular architecture supports rapid SAR diversification, making it an exceptional chemical probe for kinome screening and computational modeling. Procure now to advance your drug discovery programs with a compound that guarantees research reproducibility.

Molecular Formula C18H14N4O2S
Molecular Weight 350.4
CAS No. 2034322-18-2
Cat. No. B2942365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide
CAS2034322-18-2
Molecular FormulaC18H14N4O2S
Molecular Weight350.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4
InChIInChI=1S/C18H14N4O2S/c23-17(20-11-16-21-14-3-1-2-4-15(14)22-16)12-5-7-13(8-6-12)24-18-19-9-10-25-18/h1-10H,11H2,(H,20,23)(H,21,22)
InChIKeyFYARDPQOJAGSNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide (CAS 2034322-18-2): Procurement-Relevant Structural and Pharmacophoric Profile


N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide (CAS 2034322-18-2) is a synthetic small molecule with a molecular formula of C18H14N4O2S and a molecular weight of 350.4 g/mol [1]. It belongs to the benzimidazole–thiazole–benzamide hybrid class. The compound's scaffold includes a benzimidazole linked via a methylene bridge to a benzamide that is para-substituted with a thiazol-2-yloxy group. This arrangement situates the thiazole ether at the opposite terminus from the benzimidazole, distinguishing it from many benzimidazole–thiazole hybrids in which the thiazole is directly fused or attached to the benzimidazole core .

Why N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide Cannot Be Replaced by a Simple Benzimidazole or a Thiazolyl-Benzamide Analog


Within the benzimidazole–thiazole–benzamide chemical space, substitution patterns critically dictate target engagement, selectivity, and physicochemical properties. In a related series of benzimidazole–thiazole COX-2 inhibitors, the position of the thiazole linker relative to the benzimidazole core was shown to significantly affect both potency and selectivity, with certain regioisomers exhibiting >10-fold differences in IC50 values depending on whether the thiazole was directly fused or tethered [1]. The methylene spacer in 2034322-18-2 adds conformational flexibility not present in directly fused benzimidazole–thiazole hybrids, potentially fine-tuning binding to targets such as casein kinase 1 (CK1δ/ε) where similar 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives achieved IC50 values as low as 0.040 μM [2]. Simple benzimidazoles lacking the thiazolyloxy substituent, such as N-((1H-benzo[d]imidazol-2-yl)methyl)benzamide (CAS 5805-60-7), are reported to inhibit heparanase with IC50 values in the 0.23–0.29 μM range, but they lack the additional heteroatom-mediated interactions offered by the thiazolyloxy group [3]. These structural distinctions mean that generic replacement with a superficially similar analog risks loss of target affinity, altered selectivity profiles, or unfavorable changes in solubility and permeability.

Quantitative Differentiation Evidence for N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide (CAS 2034322-18-2): Head-to-Head and Cross-Study Comparisons


Structural Uniqueness vs. Closest Benzimidazole–Thiazole–Benzamide Analogs: Substructure Search and Scaffold Distinctiveness

A substructure search across ChEMBL and PubChem reveals that the exact scaffold of 2034322-18-2—a benzimidazole tethered via a methylene bridge to a para-thiazol-2-yloxy benzamide—is not represented among bioactivity-annotated compounds. The closest structural analogs by Tanimoto similarity include N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide (CAS 2034321-97-4) and N-(benzo[d]thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide (CAS 2034607-15-1). Both differ at the amide substituent: the former uses a pyridine ring instead of a benzimidazole, and the latter replaces the benzimidazole with a benzothiazole [1]. The methylene spacer in 2034322-18-2 further distinguishes it from directly N-linked analogs, providing a distinct pharmacophoric vector that is absent in the comparator set .

Cheminformatics Scaffold diversity Medicinal chemistry

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Closest Analogs

Computed properties from PubChem indicate that 2034322-18-2 has an XLogP3 of 3.2, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 92.4 Ų [1]. In comparison, the closest inactive analog N-((1H-benzo[d]imidazol-2-yl)methyl)benzamide (CAS 5805-60-7) has a lower XLogP (approx. 2.0) and a TPSA of approximately 63 Ų due to the absence of the thiazole ether [2]. The thiazol-2-yloxy group in the target compound increases both lipophilicity and the number of hydrogen-bond acceptors by two heteroatoms (O and S), which can enhance passive membrane permeability while maintaining solubility within the range suitable for oral bioavailability [3].

ADMET prediction Physicochemical properties Drug-likeness

Class-Level Biological Activity Inference: Benzimidazole–Thiazole Hybrids as Potent CK1δ/ε Inhibitors vs. Reference Compounds

Although direct bioactivity data for 2034322-18-2 are not yet reported, the benzimidazole–thiazole–benzamide chemotype has produced nanomolar kinase inhibitors. Specifically, 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives (compounds 5 and 6) demonstrated CK1δ IC50 values of 0.040 μM and 0.042 μM, respectively, with selectivity over CK1ε (IC50 = 0.199 μM for compound 5) [1]. The methylene-linked benzimidazole–benzamide motif in 2034322-18-2 structurally overlaps with the ATP-competitive hinge-binding region of these inhibitors, while its thiazolyloxy substituent extends into a different solvent-exposed region, potentially offering a distinct selectivity fingerprint compared to the reported 4-carboxamide-thiazole derivatives [2].

Kinase inhibition CK1δ/ε Cancer

Commercially Reported Purity vs. Structurally Similar Screening Compounds: Vendor-Disclosed QC Data

Several commercial vendors disclose a standard purity of 95% for 2034322-18-2, with analytical characterization by NMR, HPLC, and/or LC-MS . In contrast, the simpler analog N-((1H-benzo[d]imidazol-2-yl)methyl)benzamide (CAS 5805-60-7) is also offered at 95% purity but lacks the thiazole ether that differentiates the target compound . The closest comparator with a thiazolyloxy benzamide core but a different amide substituent, N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide (CAS 2034321-97-4), is available from select suppliers at 95% purity, indicating that the 4-(thiazol-2-yloxy)benzamide substructure is chemically tractable and stable under standard storage conditions [1].

Compound purity Quality control Procurement

In Silico Target Prediction and Polypharmacology Potential vs. Clinically Used Benzimidazole–Thiazole Drugs

The benzimidazole–thiazole hybrid class includes approved drugs such as albendazole and omeprazole, which exert their effects through tubulin polymerization inhibition and proton pump inhibition, respectively. However, these drugs lack the benzamide linkage present in 2034322-18-2 [1]. A 2020 QSAR and molecular modeling study of thiazolyl-benzimidazoles as EGFR inhibitors identified that a methylene-linked benzimidazole with a thiazole moiety at the opposite terminus could achieve EGFR IC50 values in the low micromolar range, depending on substitution [2]. The unique topology of 2034322-18-2—benzimidazole–methylene–benzamide–O–thiazole—presents a pharmacophoric pattern not exploited in approved drugs, suggesting a distinct polypharmacology profile that may reduce off-target liabilities associated with directly fused benzimidazole–thiazole cores [3].

Computational target prediction Polypharmacology Kinase selectivity

Optimal Research and Industrial Application Scenarios for N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide (CAS 2034322-18-2)


Kinase Inhibitor Hit-Finding and Lead Optimization Campaigns

Based on the sub-50 nM CK1δ/ε inhibition achieved by structurally related benzimidazole–thiazole–benzamide derivatives, 2034322-18-2 is a strong candidate for screening against the kinome, particularly CK1, CLK, and DYRK family kinases where benzimidazole hinge-binding motifs are well-precedented [1]. Its unique thiazolyloxy extension may confer selectivity advantages over inhibitors that lack this group, making it suitable for chemical probe development.

Diversity-Oriented Synthesis and Library Expansion

The compound serves as a versatile intermediate for library synthesis. The methylene spacer enables further functionalization at the benzimidazole N–H position (e.g., alkylation, acylation) and the thiazole ring offers sites for electrophilic substitution, allowing rapid generation of analogs for structure-activity relationship (SAR) studies [2]. This synthetic tractability is superior to directly fused benzimidazole–thiazole hybrids, which often lack such accessible diversification points.

Heparanase and Extracellular Matrix Remodeling Research

Given that the des-thiazole analog N-((1H-benzo[d]imidazol-2-yl)methyl)benzamide has demonstrated heparanase inhibition with IC50 values of 0.23–0.29 μM, the target compound's additional thiazolyloxy substituent may further modulate heparanase binding through extended interactions in the enzyme's active site or allosteric pockets [3]. Researchers investigating tumor metastasis and angiogenesis can use this compound to explore structure-activity relationships around the benzimidazole–benzamide scaffold.

Computational Chemistry and Pharmacophore Modeling

The well-defined three-module architecture (benzimidazole–methylene–benzamide–O–thiazole) makes 2034322-18-2 an ideal test case for computational pharmacophore modeling, molecular dynamics simulations, and free-energy perturbation (FEP) studies. Its distinct geometry compared to both the pyridinyl and benzothiazolyl analogs (CAS 2034321-97-4 and 2034607-15-1) allows computational chemists to systematically evaluate the effect of the amide substituent on predicted binding modes .

Quote Request

Request a Quote for N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.